molecular formula C18H14ClN3O4S2 B11484360 8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide

8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide

Cat. No.: B11484360
M. Wt: 435.9 g/mol
InChI Key: GJZRDCXWVDWTCA-UHFFFAOYSA-N
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Description

8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, a sulfonamide group, and various substituents that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzamide with thiourea to form the thiazoloquinazoline core. This intermediate is then subjected to chlorination, methylation, and sulfonation reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

Molecular Formula

C18H14ClN3O4S2

Molecular Weight

435.9 g/mol

IUPAC Name

8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide

InChI

InChI=1S/C18H14ClN3O4S2/c1-21(11-3-5-12(26-2)6-4-11)28(24,25)16-9-13-15(10-14(16)19)22-7-8-27-18(22)20-17(13)23/h3-10H,1-2H3

InChI Key

GJZRDCXWVDWTCA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)Cl

Origin of Product

United States

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